molecular formula C66H109N23O23 B1593019 pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate CAS No. 81493-98-3

pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate

Cat. No. B1593019
CAS RN: 81493-98-3
M. Wt: 1592.7 g/mol
InChI Key: FCOIFWGQVMAMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • This substrate is a tyrosine kinase substrate with the ability to phosphorylate.

  • Residues 2-12 in this peptide correspond to the sequence of the reported site of tyrosine phosphorylation (i.e., aa 412-422) in the Rous sarcoma virus (RSV)-encoded transforming protein pp60v-src.

  • Originally described as an EGFR (epidermal growth factor receptor) substrate in A431 cell extracts.

  • In vitro tyrosine phosphorylation of the peptide is stimulated by EGF (epidermal growth factor).





  • Molecular Structure Analysis



    • Molecular Formula: C<sub>66</sub>H<sub>109</sub>N<sub>23</sub>O<sub>23</sub>

    • Molecular Weight: 1592.9 g/mol





  • Chemical Reactions Analysis



    • In vitro tyrosine phosphorylation stimulated by EGF.

    • Can reverse the kinase process similar to DTT (1,4-Dithiothreitol).




  • Scientific Research Applications

    Autophosphorylation and Kinase Activation

    The pp60v-src kinase, along with insulin and epidermal growth factor receptors, undergoes autophosphorylation as a mechanism for activation. Nonphosphorylatable substrate analogs can selectively block this autophosphorylation, thereby inhibiting the kinase's activity (Shoelson, White, & Kahn, 1989).

    Regulation of pp60c-src Function

    A protein tyrosine kinase phosphorylates pp60c-src at a site distinct from its autophosphorylation site, playing a regulatory role. The phosphorylation decreases the kinase activity of pp60c-src, suggesting a mechanism of cellular regulation (Okada & Nakagawa, 1989).

    Novel Protein Tyrosine Kinase and pp60c-src Regulation

    A novel kinase, N-PTK, in neonatal rat brain phosphorylates pp60c-src at a site different from its autophosphorylation site, leading to a suppression of its activity. This indicates a specific regulatory mechanism in cells (Okada & Nakagawa, 1988).

    Interaction with Growth Factor Receptors

    pp60v-src kinase can phosphorylate and alter the signaling activity of transmembrane growth factor receptors like the epidermal growth factor (EGF) receptor. This alteration in phosphorylation and function could be significant in the phenotypic changes associated with malignant transformation (Wasilenko, Payne, Fitzgerald, & Weber, 1991).

    Role in Cell Transformation

    Mutations at primary sites of tyrosine phosphorylation in pp60c-src can activate its transforming and kinase activities. This suggests that tyrosine phosphorylation is a critical regulator of pp60c-src's biological activity (Kmiecik & Shalloway, 1987).

    Implications for Cell Regulation

    Studies show that pp60v-src and its cellular homologue pp60c-src are phosphorylated on tyrosine in various protein substrates. This phosphorylation likely serves to regulate the functions of these proteins, implicating their role in cellular regulation (Smart et al., 1981).

    Safety And Hazards



    • For research use only. Not intended for diagnostic or therapeutic use.




  • Future Directions



    • Further studies on its role in cellular signaling pathways.

    • Investigate potential therapeutic applications.




    References:



    • Pike, L.J., et al. 1982. Proc. Natl. Acad. Sci. U.S.A. 79: 1443-1447. PMID: 6175968

    • Pike, L.J., et al. 1986. J. Biol. Chem. 261: 3782-3789. PMID: 3005300


    properties

    IUPAC Name

    4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FCOIFWGQVMAMSM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C66H109N23O23
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30648691
    Record name N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30648691
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    1592.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate

    CAS RN

    81493-98-3
    Record name N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30648691
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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